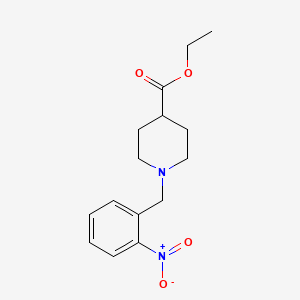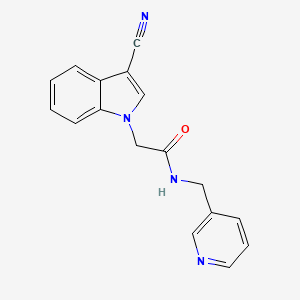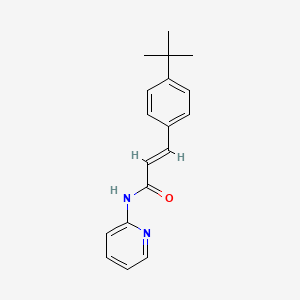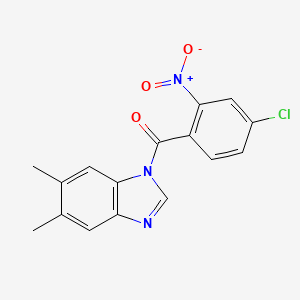
N-(2,4-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a piperazine derivative that has been synthesized through various methods and has been studied for its pharmacological properties.
作用機序
The mechanism of action of DFPP is not fully understood, but it is believed to act as a serotonin receptor antagonist, as well as a modulator of the dopamine system. DFPP has also been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects:
DFPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. DFPP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
DFPP has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, DFPP also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on DFPP, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of new derivatives of DFPP may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
DFPP can be synthesized through a variety of methods, including the reaction of 2,4-difluoroaniline with 2-pyridinecarboxylic acid, followed by the reaction with piperazine and carboxylic acid. Another method involves the reaction of 2,4-difluoroaniline with 2-pyridinecarboxylic acid, followed by the reaction with piperazine and isocyanate. The synthesis of DFPP has been studied extensively, and various modifications have been made to improve its yield and purity.
科学的研究の応用
DFPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, DFPP has been studied for its potential as an anticancer agent, as well as its ability to act as a serotonin receptor antagonist. In neuroscience, DFPP has been studied for its potential as an antidepressant and anxiolytic agent, as well as its ability to modulate the activity of the dopamine system. In cancer research, DFPP has been studied for its potential as a therapeutic agent for various types of cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-4-5-14(13(18)11-12)20-16(23)22-9-7-21(8-10-22)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRUXZJZXIMFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)





![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
